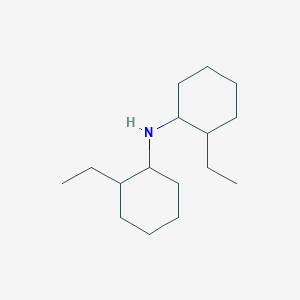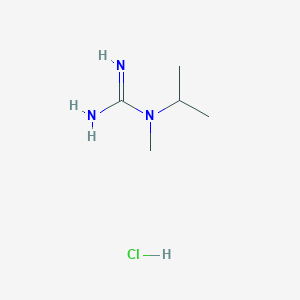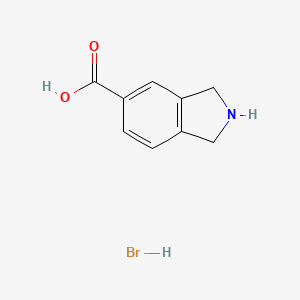
Chlorhydrate de 3,3-difluoropropan-1-amine
Vue d'ensemble
Description
3,3-Difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H8ClF2N . It is a solid substance and is often stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoropropan-1-amine hydrochloride consists of a three-carbon chain (propane) with two fluorine atoms attached to the third carbon atom and an amine group (-NH2) attached to the first carbon atom . The hydrochloride indicates that a hydrogen chloride (HCl) molecule is also associated with the compound .Physical and Chemical Properties Analysis
3,3-Difluoropropan-1-amine hydrochloride is a solid substance . It has a molecular weight of 131.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Pharmacologie
Chlorhydrate de 3,3-difluoropropan-1-amine: est utilisé dans la recherche pharmacologique en raison de son potentiel en tant que bloc de construction pour la synthèse de composés plus complexes. Sa portion difluoroamine peut être un groupe fonctionnel clé dans le développement de nouveaux produits pharmaceutiques, en particulier ceux ciblant les troubles neurologiques où une modulation des neurotransmetteurs aminés est nécessaire .
Synthèse organique
En synthèse organique, ce composé sert d'intermédiaire polyvalent. Son incorporation dans des molécules plus grandes peut introduire des atomes de fluor dans un composé pharmaceutique, ce qui peut modifier considérablement la stabilité métabolique, la lipophilie et la biodisponibilité du composé .
Science des matériaux
Les scientifiques des matériaux explorent l'utilisation du This compound dans la création de nouveaux matériaux. La présence d'atomes de fluor peut conférer des propriétés uniques aux matériaux, telles qu'une résistance accrue aux solvants et une stabilité thermique .
Chimie analytique
Les chimistes analytiques peuvent utiliser le This compound comme étalon ou réactif dans diverses analyses chimiques. Sa structure et ses propriétés bien définies le rendent approprié pour l'étalonnage des instruments ou le développement de nouvelles méthodologies analytiques .
Biochimie
En biochimie, le rôle de ce composé est souvent lié à sa capacité à imiter ou à interférer avec les amines biologiques. Il peut être utilisé pour étudier les interactions enzyme-substrat, en particulier celles impliquant des groupes amines, ou pour étudier le rôle des composés fluorés dans les systèmes biologiques .
Applications industrielles
Sur le plan industriel, le This compound peut être utilisé dans la fabrication de produits chimiques spécialisés où l'introduction du fluor est souhaitée. Son application peut aller des produits agrochimiques aux matériaux de performance où les propriétés uniques du fluor sont bénéfiques .
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation (H315), eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Target of Action
The primary targets of 3,3-Difluoropropan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The exact mode of action of 3,3-Difluoropropan-1-amine hydrochloride It is believed that this compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3,3-Difluoropropan-1-amine hydrochloride It is known that this compound can be useful in the preparation of hydroxamate-based histone deacetylase inhibitors , suggesting that it may play a role in the regulation of gene expression.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3-Difluoropropan-1-amine hydrochloride Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of 3,3-Difluoropropan-1-amine hydrochloride As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Analyse Biochimique
Biochemical Properties
3,3-Difluoropropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It is known to interact with histone deacetylases, a class of enzymes involved in the removal of acetyl groups from histone proteins . This interaction is crucial as it influences gene expression by altering the chromatin structure. The compound’s ability to inhibit histone deacetylases makes it a valuable tool in studying epigenetic regulation and potential therapeutic applications in cancer treatment .
Cellular Effects
The effects of 3,3-Difluoropropan-1-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of histone deacetylases leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription . This can affect cell proliferation, differentiation, and apoptosis, making it a compound of interest in cancer research and therapy .
Molecular Mechanism
At the molecular level, 3,3-Difluoropropan-1-amine hydrochloride exerts its effects through binding interactions with histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation . This change in acetylation status alters the chromatin structure, making it more accessible for transcription factors and other regulatory proteins, thereby influencing gene expression . Additionally, the compound may interact with other biomolecules involved in epigenetic regulation, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Difluoropropan-1-amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of gene expression and cell proliferation . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of 3,3-Difluoropropan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit histone deacetylases, leading to changes in gene expression and cellular function . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects are also noted, where a certain dosage is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
3,3-Difluoropropan-1-amine hydrochloride is involved in metabolic pathways related to its role as a histone deacetylase inhibitor. It interacts with enzymes and cofactors involved in acetylation and deacetylation processes . The compound’s influence on metabolic flux and metabolite levels can be significant, particularly in cells with high rates of histone acetylation and deacetylation . Understanding these pathways is crucial for elucidating the compound’s full range of biochemical effects .
Transport and Distribution
Within cells and tissues, 3,3-Difluoropropan-1-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of 3,3-Difluoropropan-1-amine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, where histone deacetylases are primarily active, is particularly important for its role in modulating gene expression . Understanding the factors that influence its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3,3-difluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIRVKYLTVWXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-89-8 | |
| Record name | 1-Propanamine, 3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010097-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-difluoropropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)

![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

amine dihydrochloride](/img/structure/B1421856.png)

![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)

